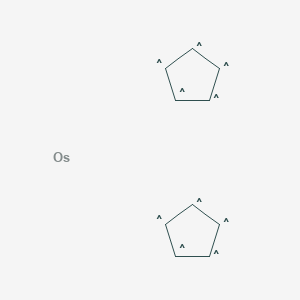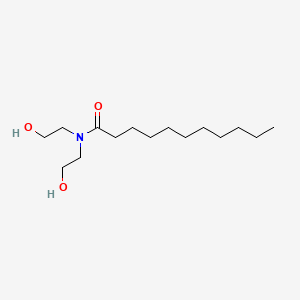
N,N-Bis(2-hydroxyethyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxyethyl)undecanamide: is an organic compound with the molecular formula C15H31NO3 . It is a type of amide derived from undecanoic acid and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)undecanamide can be synthesized through the reaction of undecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, at elevated temperatures (around 140°C) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications .
化学反応の分析
Types of Reactions: N,N-Bis(2-hydroxyethyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
N,N-Bis(2-hydroxyethyl)undecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers
作用機序
The mechanism of action of N,N-Bis(2-hydroxyethyl)undecanamide is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and stabilization of emulsions. The hydroxyl groups and amide bond play a crucial role in its interaction with other molecules, facilitating its function as a surfactant .
類似化合物との比較
N,N-Bis(2-hydroxyethyl)dodecanamide: Similar structure but with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)stearamide: Derived from stearic acid, with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)oleamide: Derived from oleic acid, containing a double bond in the carbon chain
Uniqueness: N,N-Bis(2-hydroxyethyl)undecanamide is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering a combination of solubility and stability that may not be achieved with other similar compounds .
特性
CAS番号 |
45233-61-2 |
|---|---|
分子式 |
C15H31NO3 |
分子量 |
273.41 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)undecanamide |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |
InChIキー |
ZDJBDLYSTNLOIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
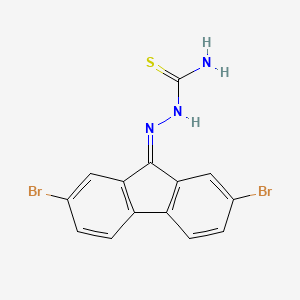
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
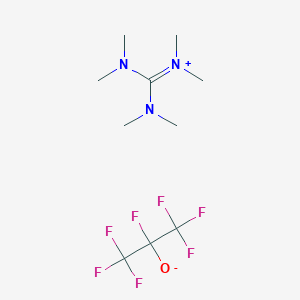
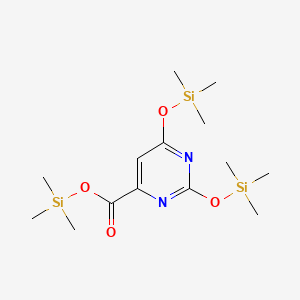
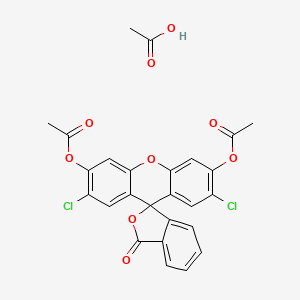
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
